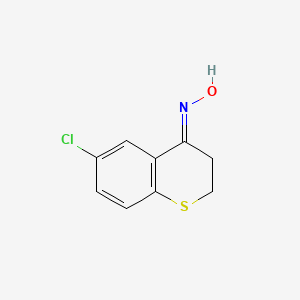

6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime typically involves the reaction of 6-chloro-2,3-dihydro-4H-thiochromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is usually carried out in an ethanol-water mixture under reflux conditions for several hours . The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiochromen derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

1. Antiparasitic Activity:

Recent studies have highlighted the efficacy of thiochromen derivatives, including 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime, against tropical diseases such as malaria, leishmaniasis, and trypanosomiasis. These compounds have demonstrated promising results with effective concentrations (EC50) below 10 µM in disrupting metabolic pathways essential for parasite survival . The mechanism involves interaction with key amino acids in the binding pocket of target proteins, leading to allosteric modulation.

2. Antioxidant Properties:

The compound has shown potential as an antioxidant agent. Its ability to scavenge reactive oxygen species (ROS) can be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in neurodegenerative disorders where oxidative damage plays a crucial role .

3. Cancer Research:

Thiochromen derivatives are being investigated for their anticancer properties. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways. This mechanism is vital for developing new cancer therapies that target specific signaling pathways involved in cell survival and proliferation .

Pharmacological Insights

1. Mechanism of Action:

The pharmacological effects of this compound are attributed to its ability to modulate various biochemical pathways. For instance, it acts as an allosteric inhibitor affecting enzyme activity related to parasite metabolism . Understanding these mechanisms can lead to the development of targeted therapies with fewer side effects.

2. Structure-Activity Relationship (SAR):

Research into the structure-activity relationship of thiochromen derivatives has provided insights into how modifications can enhance biological activity. For example, substituting different functional groups on the thiochromen core can significantly alter its potency and selectivity against specific targets .

Material Science Applications

1. Electrochemical Sensors:

The electrochemical properties of this compound make it suitable for applications in sensor technology. Its ability to undergo redox reactions can be harnessed for developing sensitive electrochemical sensors for detecting various analytes .

2. Advanced Materials:

In material science, compounds like this compound are being explored for their potential use in creating advanced materials with unique properties. These materials could be utilized in coatings or composites that require specific chemical resistance or mechanical strength .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, potentially inhibiting their activity . Additionally, the thiochromen core can interact with various biological pathways, affecting cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- 6-chloro-2,3-dihydro-4H-thiochromen-4-one .

- 6-chloro-2-methyl-2,3-dihydro-4H-thiochromen-4-one .

- 6-chloro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide .

Uniqueness

6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This makes it a valuable compound for various research applications.

Actividad Biológica

6-Chloro-2,3-dihydro-4H-thiochromen-4-one oxime is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the oxime functional group enhances its chemical reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C₉H₈ClNOS

- Molecular Weight : 213.68 g/mol

- Melting Point : 138-140 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions. The oxime group allows for the formation of stable complexes with proteins, potentially inhibiting their activity.

Key Interaction Sites

Research indicates that the compound can disrupt critical metabolic pathways in parasites by interacting with key amino acids in their binding sites, such as:

- Ser-14

- Leu-17

- Trp-21

- Ser-109

- Tyr-110

- Met-113

These interactions lead to significant physiological changes within the target organisms, including increased reactive oxygen species (ROS) levels and mitochondrial dysfunction, ultimately resulting in cell death.

Biological Activity Against Pathogens

Recent studies have highlighted the efficacy of this compound against several tropical diseases caused by parasites such as Plasmodium (malaria), Leishmania (leishmaniasis), and Trypanosoma (trypanosomiasis).

Efficacy Data

The compound has demonstrated an effective concentration (EC50) below 10 μM in various assays, indicating potent biological activity. Below is a summary table of its activity against different pathogens:

| Pathogen | EC50 (μM) | Mechanism of Action |

|---|---|---|

| Plasmodium spp. | <10 | Inhibition of metabolic pathways |

| Leishmania spp. | <10 | Disruption of mitochondrial function |

| Trypanosoma spp. | <10 | Induction of oxidative stress |

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human monocytes (U937 cells). The MTT assay showed a dose-dependent decrease in cell viability at concentrations ranging from 200 μg/mL to 3.125 μg/mL, indicating significant cytotoxicity at higher doses.

- In Vivo Efficacy : In animal models infected with Leishmania, treatment with the compound resulted in a notable reduction in parasite load compared to control groups, supporting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other thiochromen derivatives. Its unique oxime functionality provides distinct advantages in terms of reactivity and selectivity:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 6-Chloro-2,3-dihydro-4H-thiochromen-4-one | High against tropical diseases | Presence of oxime group |

| 6-Chloro-2-methylthiochromen | Moderate against certain pathogens | Lacks oxime functionality |

| 6-Chloro-thiochromen | Low | Less reactivity compared to oxime variant |

Propiedades

IUPAC Name |

(NE)-N-(6-chloro-2,3-dihydrothiochromen-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSUJQIKHWGVBW-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=NO)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CSC2=C(/C1=N/O)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.